molecular formula C12H15NO B12736740 2-(2-(Methylamino)propyl)benzofuran CAS No. 806596-15-6

2-(2-(Methylamino)propyl)benzofuran

Katalognummer: B12736740
CAS-Nummer: 806596-15-6
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: ANJIDHKQUCZNQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Methylamino)propyl)benzofuran is a chemical compound with the molecular formula C12H15NO It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylamino)propyl)benzofuran typically involves the reaction of benzofuran with appropriate alkylating agents

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Methylamino)propyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction can produce this compound-3-ol.

Wissenschaftliche Forschungsanwendungen

2-(2-(Methylamino)propyl)benzofuran has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-(Methylamino)propyl)benzofuran involves its interaction with various molecular targets and pathways. It may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation can lead to various physiological and pharmacological effects, making it a compound of interest in neuropharmacology.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-(Methylamino)propyl)indole
  • 2-(2-(Methylamino)propyl)benzothiophene
  • 2-(2-(Methylamino)propyl)naphthalene

Uniqueness

2-(2-(Methylamino)propyl)benzofuran is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.

Eigenschaften

CAS-Nummer

806596-15-6

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

1-(1-benzofuran-2-yl)-N-methylpropan-2-amine

InChI

InChI=1S/C12H15NO/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11/h3-6,8-9,13H,7H2,1-2H3

InChI-Schlüssel

ANJIDHKQUCZNQY-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC2=CC=CC=C2O1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.